molecular formula C19H23N3O B11507088 4-methyl-N-[(4-phenylpiperazin-1-yl)methyl]benzamide

4-methyl-N-[(4-phenylpiperazin-1-yl)methyl]benzamide

Cat. No.: B11507088
M. Wt: 309.4 g/mol
InChI Key: KELYGLDHXDQQJD-UHFFFAOYSA-N
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Description

4-methyl-N-[(4-phenylpiperazin-1-yl)methyl]benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring. The structure of this compound includes a phenylpiperazine moiety, which is known for its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(4-phenylpiperazin-1-yl)methyl]benzamide typically involves the reaction of 4-methylbenzoic acid with 4-phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(4-phenylpiperazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-[(4-phenylpiperazin-1-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its pharmacological properties, including potential use as an anti-inflammatory or anti-cancer agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-methyl-N-[(4-phenylpiperazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. It is known to bind to certain receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[(4-phenylpiperazin-1-yl)methyl]benzamide is unique due to its specific combination of a phenylpiperazine moiety with a benzamide structure.

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

4-methyl-N-[(4-phenylpiperazin-1-yl)methyl]benzamide

InChI

InChI=1S/C19H23N3O/c1-16-7-9-17(10-8-16)19(23)20-15-21-11-13-22(14-12-21)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,20,23)

InChI Key

KELYGLDHXDQQJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3

solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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